

Spectroscopic Profile of 2-Chlorophenetole: A Technical Guide

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Compound of Interest

Compound Name: **2-Chlorophenetole**

Cat. No.: **B1346889**

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Introduction

2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene, is an aromatic ether with the chemical formula C_8H_9ClO . As a substituted phenetole, its structural characterization is crucial for its application in various fields, including chemical synthesis and materials science. This technical guide provides an in-depth overview of the spectroscopic data of **2-Chlorophenetole**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development and related industries, offering a comprehensive resource for the identification and characterization of this compound.

Chemical Identity

Identifier	Value
IUPAC Name	1-chloro-2-ethoxybenzene
Synonyms	2-Chlorophenetole, o-Chlorophenetole, 2-Chlorophenol ethyl ether, o-Chlorophenyl ethyl ether
CAS Number	614-72-2
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
Chemical Structure	See Figure 1

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Chlorophenetole**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of **2-Chlorophenetole** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.37 - 7.31	m	1H	Ar-H
7.23 - 7.17	m	1H	Ar-H
6.95 - 6.88	m	2H	Ar-H
4.13	q	2H	-O-CH ₂ -CH ₃
1.46	t	3H	-O-CH ₂ -CH ₃

Note: The assignments of the aromatic protons (Ar-H) are approximate and may require 2D NMR techniques for definitive assignment.

The ^{13}C NMR spectrum reveals the number and types of carbon atoms present in **2-Chlorophenetole**.

Chemical Shift (δ) ppm	Assignment
154.1	C-O (Aromatic)
129.9	C-Cl (Aromatic)
128.0	Ar-C
122.3	Ar-C
121.7	Ar-C
113.8	Ar-C
64.5	-O-CH ₂ -CH ₃
14.8	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **2-Chlorophenetole** was obtained as a neat liquid.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3020	m	C-H stretch (aromatic)
2980-2860	s	C-H stretch (aliphatic)
1590, 1480	s	C=C stretch (aromatic)
1240	s	C-O-C stretch (asymmetric)
1040	s	C-O-C stretch (symmetric)
750	s	C-Cl stretch

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented is for electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
156	100	[M] ⁺ (Molecular ion)
158	33	[M+2] ⁺ (Isotope peak due to ³⁷ Cl)
128	85	[M - C ₂ H ₄] ⁺
93	40	[M - C ₂ H ₄ - Cl] ⁺
65	30	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above. The specific parameters for the data presented may vary.

NMR Spectroscopy

Sample Preparation: A solution of **2-Chlorophenetole** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.

¹H NMR Acquisition:

- **Pulse Program:** A standard single-pulse experiment is used.
- **Number of Scans:** 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

- Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.
- Spectral Width: A spectral width of approximately 10-15 ppm is used.
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., `zgpg30`) is used to simplify the spectrum.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
- Spectral Width: A spectral width of approximately 200-250 ppm is used.
- Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **2-Chlorophenetole**, a thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- Background Correction: A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

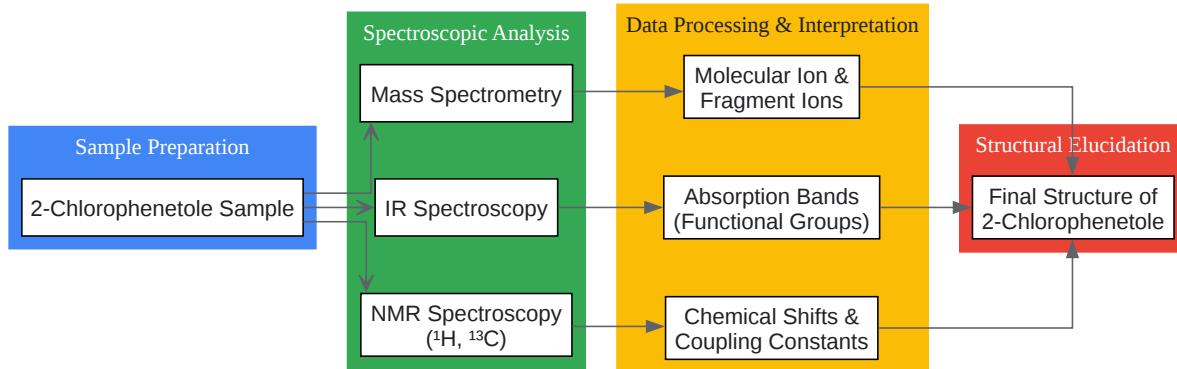
Instrumentation: An electron ionization (EI) mass spectrometer is used.

Data Acquisition:

- Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.
- Mass Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the expected molecular ion (e.g., m/z 50-200).
- Source Temperature: The ion source is maintained at a temperature of approximately 200-250 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key concepts related to the spectroscopic analysis of **2-Chlorophenetole**.



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Caption: Workflow for the spectroscopic analysis of **2-Chlorophenetole**.



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Caption: Proposed fragmentation pathway of **2-Chlorophenetole** in EI-MS.

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